molecular formula C16H16N4O2 B11177855 N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide

Cat. No.: B11177855
M. Wt: 296.32 g/mol
InChI Key: YRWTUAJGKZXEEK-UHFFFAOYSA-N
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Description

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the benzamide group. One common method involves the reaction of 1,6-dimethylpyrazolo[3,4-b]pyridine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream signaling effects. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide is unique due to the combination of the pyrazolo[3,4-b]pyridine core and the 4-methoxybenzamide moiety.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-(1,6-dimethylpyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C16H16N4O2/c1-10-4-9-13-14(19-20(2)15(13)17-10)18-16(21)11-5-7-12(22-3)8-6-11/h4-9H,1-3H3,(H,18,19,21)

InChI Key

YRWTUAJGKZXEEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=NN2C)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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